

# SBP-7455: A Comparative Guide to a Novel Dual ULK1/ULK2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **SBP-7455** with other known inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key regulators of autophagy. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

## Executive Summary

**SBP-7455** is a potent and orally active dual inhibitor of ULK1 and ULK2.<sup>[1][2][3]</sup> It demonstrates high binding affinity and robust inhibition of ULK1/2 enzymatic activity.<sup>[1]</sup> Compared to its predecessor, SBI-0206965, **SBP-7455** exhibits improved potency and drug-like properties, making it a valuable tool for investigating the role of autophagy in diseases such as triple-negative breast cancer (TNBC).<sup>[1][4][5][6][7]</sup> Experimental data indicates that **SBP-7455** effectively blocks autophagic flux and shows synergistic cytotoxicity with other anti-cancer agents like PARP inhibitors.<sup>[1][5]</sup>

## Comparative Performance Data

The following tables summarize the quantitative data for **SBP-7455** and other relevant ULK1/ULK2 inhibitors.

Table 1: In Vitro Potency of ULK1/ULK2 Inhibitors

Inhibitor	Target(s)	IC <sub>50</sub> (ULK1)	IC <sub>50</sub> (ULK2)	Assay
SBP-7455	ULK1/ULK2	13 nM[2][8][9]	476 nM[2][8][9]	ADP-Glo
SBI-0206965	ULK1/ULK2	108 nM[2]	711 nM[2]	Kinase Assay
ULK-100	ULK1	1.6 nM[2]	-	Kinase Assay
ULK-101	ULK1/ULK2	1.6 nM[2]	30 nM[2]	Kinase Assay
MRT67307	ULK1/ULK2	45 nM[2]	38 nM[2]	Kinase Assay
MRT68921	ULK1/ULK2	2.9 nM[2]	1.1 nM[2]	Kinase Assay
XST-14	ULK1	26.6 nM[2]	-	Kinase Assay

Table 2: Cellular Activity of **SBP-7455**

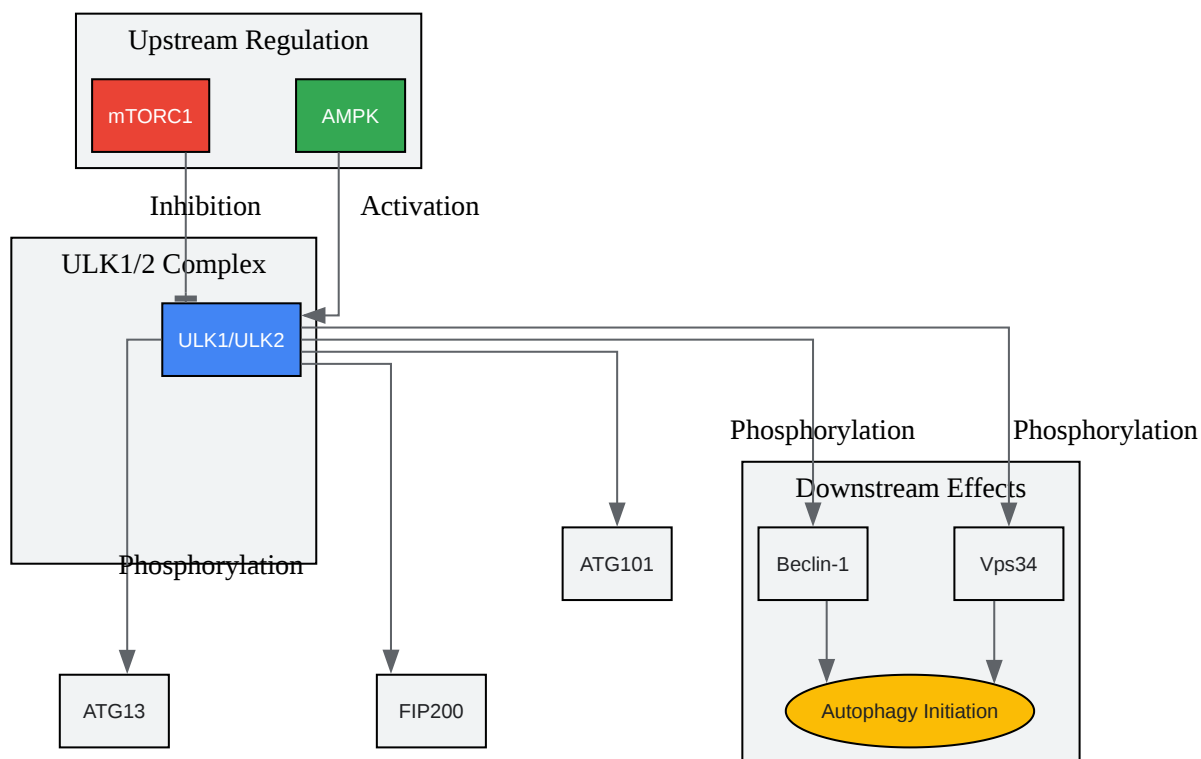
Cell Line	Assay	Metric	Value
MDA-MB-468 (TNBC)	Cell Viability	IC <sub>50</sub>	0.3 μM (72h)[3]

Table 3: Pharmacokinetic Properties of **SBP-7455** in Mice

Parameter	Value	Dosing
T <sub>max</sub>	~1 h[3]	30 mg/kg, oral[3]
C <sub>max</sub>	990 nM[3]	30 mg/kg, oral[3]
T <sub>1/2</sub>	1.7 h[3]	30 mg/kg, oral[3]

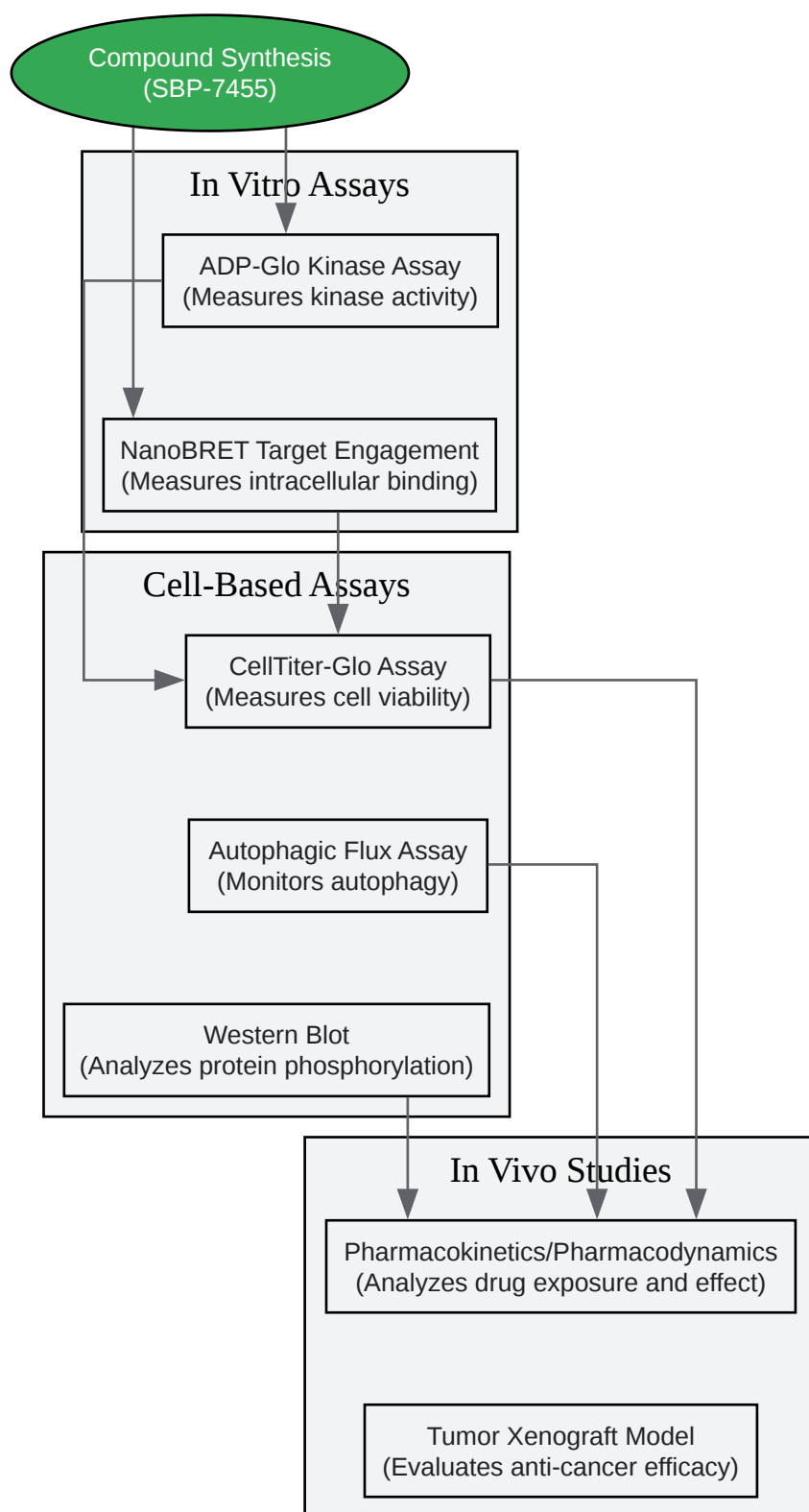
## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for ULK1/2 Inhibitor Characterization.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

- Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.
- Protocol Outline:
  - Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
  - Add the test inhibitor (e.g., **SBP-7455**) at various concentrations.
  - Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
  - Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
  - Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
  - Measure the luminescence using a plate reader.
  - Calculate the IC<sub>50</sub> values by plotting the percentage of inhibition against the inhibitor concentration.

### NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the extent and duration of drug binding to a specific protein target in living cells.

- Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1 or ULK2) and a fluorescently labeled energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- Protocol Outline:
  - Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-ULK1 or -ULK2 fusion protein.
  - Plate the transfected cells in a multi-well plate.
  - Add the NanoBRET™ tracer and the test inhibitor (e.g., **SBP-7455**) at various concentrations.
  - Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
  - Add the Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
  - Calculate the BRET ratio and determine the IC<sub>50</sub> values.

## Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

- Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin to produce a luminescent signal that is proportional to the amount of ATP present.
- Protocol Outline:
  - Plate cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.
  - Treat the cells with the test inhibitor (e.g., **SBP-7455**) at various concentrations for a specified duration (e.g., 72 hours).

- Add the CellTiter-Glo® Reagent to each well.
- Mix the contents to induce cell lysis and stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> values.

## Conclusion

**SBP-7455** emerges as a highly potent, orally bioavailable dual ULK1/ULK2 inhibitor with a favorable profile compared to earlier generation inhibitors. Its efficacy in cellular and in vivo models, particularly in the context of triple-negative breast cancer, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to incorporate **SBP-7455** into their studies on autophagy and its role in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of

Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- To cite this document: BenchChem. [SBP-7455: A Comparative Guide to a Novel Dual ULK1/ULK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#sbp-7455-versus-other-ulk1-ulk2-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)